N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
This compound is a synthetic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an ether-oxygen bridge to a 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-22-9-8-14-15(20(22)24)4-3-5-16(14)25-11-19(23)21-13-6-7-17-18(10-13)27-12-26-17/h3-7,10H,2,8-9,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMDLGGMQDECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound features a benzo[d][1,3]dioxole moiety which is known for its role in enhancing the pharmacological properties of drugs. The structure can be confirmed using techniques such as NMR and mass spectrometry.
Biological Activity
Mechanisms of Action:
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to affect cell cycle regulation and promote cell death in various cancer cell lines .
- Anti-inflammatory Effects : Compounds featuring the benzo[d][1,3]dioxole scaffold have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response .
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection against oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Properties
A study investigated the effects of a benzo[d][1,3]dioxole derivative on human breast cancer cells (MCF-7). The compound was found to induce significant apoptosis through the activation of caspase pathways. The IC50 value was determined to be 15 µM after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)-2-acetamide | MCF-7 | 15 | Apoptosis via caspase activation |
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models in mice, the compound reduced edema significantly when compared to control groups. The reduction was attributed to the downregulation of TNF-alpha and IL-6 levels.
| Treatment | Edema Reduction (%) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 0 | TNF-alpha: 250 |
| Compound | 60 | TNF-alpha: 100 |
Research Findings
Recent findings suggest that N-(benzo[d][1,3]dioxol-5-yl)-2-acetamide exhibits synergistic effects when combined with other anticancer agents. This combination therapy approach may enhance efficacy while reducing side effects associated with higher doses of individual drugs .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide (K-16)
- Synthesis : Prepared via reaction of 2-((3-methylbenzyl)thio)acetic acid with oxalyl chloride, followed by coupling with benzo[d][1,3]dioxol-5-amine in dioxane (62% yield) .
- Key Features: Replaces the tetrahydroisoquinoline-ether group with a thioether-linked 3-methylbenzyl substituent.
- Bioactivity : Tested on Arabidopsis thaliana and Oryza sativa for root growth modulation, showing dose-dependent effects comparable to synthetic auxins like NAA .
Pyrrolidine Derivatives (e.g., ABT-627)
- Synthesis : Involves catalytic hydrogenation of nitro esters and subsequent alkylation with N,N-dibutylbromoacetamide .
- Key Features : Incorporates a pyrrolidine ring substituted with benzo[d][1,3]dioxol-5-yl and 4-methoxyphenyl groups. The ethyl ester in compound 8 is hydrolyzed to yield the carboxylic acid derivative ABT-627 .
- Relevance: Demonstrates the impact of rigid heterocycles on binding affinity, a contrast to the tetrahydroisoquinoline flexibility in the target compound.
2-Oxoacetamide Derivatives (e.g., 4p–4u)
- Synthesis : Silver-catalyzed decarboxylative acylation of isocyanides yields α-ketoamides with varied N-substituents (e.g., 4-methoxyphenyl, tert-butyl) .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature/pH : Reactions often proceed under reflux (60–120°C) and neutral to mildly basic conditions (pH 7–9) .
- Purification : Thin-layer chromatography (TLC) or HPLC monitors intermediates; column chromatography isolates the final product .
- Yield optimization : Stepwise quenching and solvent extraction minimize side products .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (benzo[d][1,3]dioxole) and acetamide carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 458.5 for related analogs) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroisoquinoline moiety in crystalline derivatives .
Q. How is preliminary bioactivity assessed for this compound?
- In vitro enzyme assays : Targets like cyclooxygenase (COX) or kinases are tested at 1–100 µM concentrations .
- Cell viability assays : Use MTT or resazurin reduction in cancer/immune cell lines (IC₅₀ calculations) .
- ADME screening : Microsomal stability (e.g., human liver microsomes) predicts metabolic liability .
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting bioactivity data across structural analogs?
- Target engagement assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to receptors like GPCRs or ion channels .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes in treated vs. control cells .
- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) on potency .
Example SAR Table :
| Substituent on Tetrahydroisoquinoline | Bioactivity (IC₅₀, µM) | Target |
|---|---|---|
| 2-Ethyl | 5.2 ± 0.3 | COX-2 |
| 2-Methyl | 12.7 ± 1.1 | COX-2 |
| Data adapted from structural analogs in . |
Q. What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate or PEG groups on the acetamide nitrogen .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .
- Salt formation : Hydrochloride or sodium salts of the tetrahydroisoquinoline amine .
Q. How do computational methods guide lead optimization?
- Molecular docking : AutoDock Vina models interactions with COX-2 (PDB ID: 5KIR) .
- QSAR modeling : Predict logP and polar surface area (PSA) to balance lipophilicity and permeability .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What experimental designs address metabolic instability in vivo?
- Isotope labeling : ¹⁴C-labeled compound tracks metabolic pathways in rodent models .
- CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for rapid clearance .
- Prodrug activation : Design esters hydrolyzed by serum esterases to active metabolites .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (AUC) in rodents .
- Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs (e.g., brain, liver) .
- Species-specific metabolism : Compare metabolite profiles across human/rodent hepatocytes .
Q. What protocols validate target specificity in complex biological systems?
- CRISPR knockouts : Delete putative targets (e.g., COX-2) in cell lines to confirm on-mechanism effects .
- Thermal proteome profiling (TPP) : Identifies off-target binding by monitoring protein thermal stability shifts .
Q. How to design robust dose-response studies for toxicity evaluation?
- MTD determination : Escalating doses (10–200 mg/kg) in rodents over 14 days .
- Histopathology : Examine liver/kidney sections for necrosis or inflammation .
- Genotoxicity assays : Ames test and micronucleus assay assess mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
